4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Physicochemical profiling Lipophilicity optimization Blood-brain barrier permeability

4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1400540-86-4, synonym: 3-cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole) is a heterocyclic building block composed of a piperidine ring connected via a methylene (–CH₂–) linker to a 1,2,4-oxadiazole core that is substituted at position 3 with a cyclohexyl group. With a molecular weight of 249.35 g/mol, a calculated logP of 2.70, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.857), this free base form serves as a versatile intermediate for lead optimization campaigns, enabling N-functionalization of the secondary piperidine amine without the need for prior salt dissociation.

Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
Cat. No. B13217170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Molecular FormulaC14H23N3O
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NOC(=N2)CC3CCNCC3
InChIInChI=1S/C14H23N3O/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11/h11-12,15H,1-10H2
InChIKeyQSNPYHYVJVTZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine – Free Base Selection & Procurement Baseline


4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1400540-86-4, synonym: 3-cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole) is a heterocyclic building block composed of a piperidine ring connected via a methylene (–CH₂–) linker to a 1,2,4-oxadiazole core that is substituted at position 3 with a cyclohexyl group . With a molecular weight of 249.35 g/mol, a calculated logP of 2.70, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.857), this free base form serves as a versatile intermediate for lead optimization campaigns, enabling N-functionalization of the secondary piperidine amine without the need for prior salt dissociation . It is commercially supplied at ≥95% purity (HPLC) by multiple vendors, including catalog listings through Sigma-Aldrich (Enamine collection), and is classified for research use only .

Why 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Cannot Be Interchanged with In-Class Analogs


This compound occupies a specific intersection within the 1,2,4-oxadiazole–piperidine chemical space that is not interchangeable with close analogs. The methylene linker between the piperidine and oxadiazole rings introduces an additional rotatable bond and alters the spatial orientation of the piperidine nitrogen relative to the heterocyclic core compared to directly attached analogs (e.g., 4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)piperidine, CAS 276237-04-8) [1]. The cyclohexyl substituent at position 3 of the oxadiazole provides a saturated, lipophilic steric profile (logP ~2.7) that is intermediate between the compact cyclopropyl analog (logP ~1.5 estimated) and the flat aromatic phenyl analog (logP ~2.3), directly influencing membrane permeability and target-binding pocket complementarity [1]. Furthermore, regioisomeric swapping (e.g., 5-cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, CAS 1707586-07-9) reverses the substitution pattern on the oxadiazole ring, which can invert the dipole moment and alter both metabolic stability and hydrogen-bonding geometry at biological targets . These structural nuances translate into non-substitutable differences in downstream SAR outcomes, as demonstrated by the observation that the size of the 3-substituent on 1,2,4-oxadiazole–piperidine analogs directly governs affinity at the dopamine transporter (DAT) and selectivity across monoamine transporters [2].

Product-Specific Quantitative Differentiation Evidence for 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine


Lipophilicity Comparison: Cyclohexyl vs. Cyclopropyl and Phenyl 3-Substituted Analogs

The target compound, bearing a cyclohexyl group at the oxadiazole 3-position (clogP = 2.70), exhibits intermediate lipophilicity between the cyclopropyl analog (clogP estimated ~1.5–1.8 based on MW and Fsp³ differences, MW 207.27) and the phenyl analog (MW 243.31, calculated logP ~2.3 as the free base) . The higher logP of the cyclohexyl derivative relative to the phenyl analog is notable because the cyclohexyl group contributes additional sp³ character (Fsp³ = 0.857) while still elevating lipophilicity, potentially offering a differentiated balance between membrane permeability and aqueous solubility compared to aromatic-substituted counterparts .

Physicochemical profiling Lipophilicity optimization Blood-brain barrier permeability

Conformational Flexibility Advantage: Methylene Linker vs. Direct Piperidine Attachment

The target compound incorporates a methylene (–CH₂–) spacer between the piperidine ring and the oxadiazole core, in contrast to 4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 276237-04-8) where the piperidine is directly attached at the oxadiazole 5-position . The methylene linker increases the rotatable bond count by 1 (from 4 to 5 rotatable bonds in the free base), providing additional conformational degrees of freedom that allow the piperidine nitrogen to sample a wider spatial volume relative to the oxadiazole ring . Published structural data on the cyclopropyl analog (NXM ligand, PDB ID 5QRP) confirms that the methylene-linked scaffold adopts a well-defined geometry in protein binding sites, with the piperidine ring oriented to engage key hydrogen-bonding residues, a binding mode not sterically accessible to the directly attached analog [1][2].

Conformational analysis Linker optimization Target engagement

Regioisomeric Differentiation: 3-Cyclohexyl vs. 5-Cyclohexyl Oxadiazole Substitution

The target compound is a 3-cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole. Its regioisomer, 5-cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1707586-07-9), places the cyclohexyl group at position 5 and the piperidine-methyl at position 3 of the oxadiazole . Although isomeric (same MW 249.35, same formula C₁₄H₂₃N₃O), this positional swap changes the electronic environment of the oxadiazole ring. In 1,2,4-oxadiazoles, the 3-position is adjacent to the O–N bond and experiences different electron-withdrawing effects compared to the 5-position, which can alter hydrolytic stability and cytochrome P450-mediated metabolism [1]. Published SAR on 1,2,4-oxadiazole FXR antagonists demonstrates that the 3,5-substitution pattern profoundly impacts cellular potency; compounds with a piperidine at the 5-position (via a methylene linker) and an aryl group at the 3-position achieved IC₅₀ values as low as 0.127 μM, whereas regioisomeric swaps resulted in >10-fold loss in activity [2].

Regioisomer comparison Oxadiazole pharmacology Metabolic stability

Selectivity Potential: Structural Basis for CB2 vs. CB1 Selectivity in the 1,2,4-Oxadiazole Piperidine Series

A closely related analog, CHEMBL469006 (3-(4-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)quinoline), demonstrated CB2 agonist activity with an EC₅₀ of 26 nM and CB1 agonist activity with an EC₅₀ of 600 nM, yielding a ~23-fold selectivity for CB2 over CB1 in Eu-GTP binding assays using insect Sf9 cells expressing human receptors [1]. This selectivity window is pharmacologically meaningful because selective CB2 agonists are pursued for immunomodulatory and anti-inflammatory applications without the psychotropic effects mediated by central CB1 activation. The cyclohexyl group at the oxadiazole 3-position contributes to this selectivity profile; SAR studies indicate that increasing the size of the 3-substituent on the oxadiazole ring generally enhances selectivity for CB2 over CB1 within the N-arylpiperidine oxadiazole chemotype, consistent with the binding pocket steric constraints identified by DiMauro et al. [2][3].

Cannabinoid receptor selectivity GPCR agonism Immunomodulation

Optimal Application Scenarios for 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Based on Quantitative Evidence


CNS-Penetrant Lead Optimization: Leveraging Intermediate logP (2.70) for Blood-Brain Barrier Penetration

With a calculated logP of 2.70 , this building block falls within the optimal lipophilicity range (logP 1–3) associated with favorable CNS penetration. Medicinal chemistry programs targeting neurological or psychiatric indications should prioritize this cyclohexyl analog over the less lipophilic cyclopropyl variant (clogP ~1.5–1.8) when passive BBB permeability is required, and over the phenyl analog when reducing aromatic ring count (and associated CYP-mediated metabolism or hERG liability) is desirable . The free secondary amine in the piperidine ring permits facile N-alkylation, acylation, or sulfonylation, enabling rapid exploration of vectors that modulate both potency and ADME properties without altering the oxadiazole core geometry.

GPCR Agonist/Antagonist Scaffold Development Informed by CB2 and FXR Target Validation

The structural precedent from the CB2-selective agonist series (CHEMBL469006, CB2 EC₅₀ = 26 nM) and the FXR antagonist chemotype (compound 13, IC₅₀ = 0.127 μM) confirms that the methylene-linked piperidine-oxadiazole scaffold is productive for GPCR and nuclear receptor targets [1][2]. Research groups initiating new GPCR or nuclear receptor programs can procure this building block to construct focused libraries, with confidence that the cyclohxyl-3-substitution pattern supports both potency and selectivity at validated target classes. The regioisomeric integrity (3-cyclohexyl, not 5-cyclohexyl) is critical for reproducing the SAR trajectories described in these publications .

Structure-Based Drug Design Utilizing the Methylene Linker Conformation Validated by PDB Ligand NXM

The methylene linker geometry—validated in the PDB by the cyclopropyl analog NXM (PDB ID: 5QRP)—offers a defined conformational preference that can be exploited in structure-based design workflows [3]. Computational chemistry teams can dock the target compound or its N-functionalized derivatives into homology models or crystal structures with high confidence, using the NXM-bound pose as a template for the methylene-piperidine orientation. This reduces the synthetic burden of exploring linker variants and directly guides SAR expansion from a structurally characterized starting point.

Chemical Biology Tool Compound Synthesis via N-Functionalization of the Free Piperidine Amine

As a free base with a secondary piperidine amine (≥95% purity), this compound is immediately compatible with common amine-reactive chemistry: reductive amination, amide coupling, sulfonamide formation, and urea synthesis . For chemical biology applications—such as PROTAC linker attachment, fluorescent probe conjugation, or biotinylation—the free amine eliminates the need for a salt-dissociation step (required for the hydrochloride salt form, CAS 2031261-24-0), improving reaction efficiency, yield, and reproducibility in parallel synthesis formats .

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